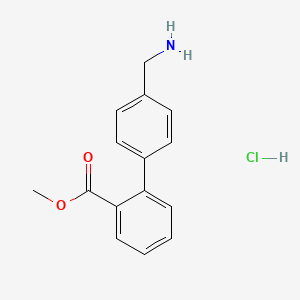

Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[4-(aminomethyl)phenyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12;/h2-9H,10,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHITJYTTZWFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl

An In-Depth Technical Guide to the Molecular Weight and Formula of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, namely its molecular weight and chemical formula, and outline the contemporary analytical workflows used for their empirical validation. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related biphenyl compounds.

Core Molecular Attributes

A precise understanding of a compound's molecular formula and weight is the bedrock of all subsequent research and development activities, from stoichiometric calculations in synthesis to the interpretation of complex bioactivity data.

Chemical Structure and Formula

The structure of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate comprises a biphenyl core. A methyl carboxylate group is substituted at the 2-position of one phenyl ring, and an aminomethyl group is at the 4'-position of the second phenyl ring. The hydrochloride salt is formed by the protonation of the primary amine.

Based on this structure, the chemical formula for the free base is C₁₅H₁₅NO₂ . The hydrochloride salt has the formula C₁₅H₁₆ClNO₂ .

Molecular Weight

The molecular weight is a critical parameter for sample preparation, dosage calculations, and analytical data interpretation.

-

Free Base (C₁₅H₁₅NO₂): 241.28 g/mol

-

Hydrochloride Salt (C₁₅H₁₆ClNO₂): 277.74 g/mol [1]

The following table summarizes these core attributes:

| Attribute | Free Base | Hydrochloride Salt |

| Chemical Formula | C₁₅H₁₅NO₂ | C₁₅H₁₆ClNO₂ |

| Molecular Weight ( g/mol ) | 241.28 | 277.74[1] |

| Monoisotopic Mass (Da) | 241.1103 | 277.0870 |

Experimental Verification of Molecular Weight and Formula

While theoretical values are essential, empirical validation is a cornerstone of scientific rigor. This section outlines the primary analytical techniques for confirming the molecular weight and formula of a newly synthesized batch of this compound.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. Electrospray ionization (ESI) is particularly well-suited for this molecule due to its polarity and the presence of a basic nitrogen atom, which is readily protonated.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) for accurate mass measurement.

-

Ionization: Introduce the sample into the ESI source in positive ion mode. The primary amine of the aminomethyl group will readily accept a proton, leading to the formation of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: The expected primary ion will be that of the free base, observed as the [M+H]⁺ adduct. The expected m/z value would be approximately 242.1176, corresponding to the protonated free base (C₁₅H₁₆NO₂⁺). The high-resolution measurement allows for the confirmation of the elemental composition.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS analysis.

Elemental Analysis for Formula Confirmation

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound. This data is used to empirically validate the chemical formula.

Experimental Protocol: CHN Analysis

-

Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.

-

Instrumentation: An automated elemental analyzer is used.

-

Combustion: The sample is combusted at high temperatures in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, N₂).

-

Separation and Detection: The gases are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Calculation: The percentage of each element is calculated and compared to the theoretical values.

Theoretical vs. Expected Experimental Values for C₁₅H₁₆ClNO₂:

| Element | Theoretical % |

| Carbon (C) | 64.86% |

| Hydrogen (H) | 5.81% |

| Chlorine (Cl) | 12.76% |

| Nitrogen (N) | 5.04% |

| Oxygen (O) | 11.52% |

A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed chemical formula.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and elemental analysis confirm the what and how much, NMR spectroscopy reveals the connectivity of the atoms, confirming the isomeric structure. For a compound like this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms.

Expected ¹H NMR Spectral Features (in a solvent like DMSO-d₆):

-

Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm, characteristic of the substituted biphenyl system.

-

Aminomethyl Protons (-CH₂-NH₂): A singlet or a broad signal around 4.0-4.5 ppm for the benzylic protons. The amine protons themselves may appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.6-3.9 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-COO-): A signal in the downfield region, typically around 165-170 ppm.

-

Aromatic Carbons: Multiple signals in the range of 120-145 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around 52-55 ppm.

-

Aminomethyl Carbon (-CH₂-): A signal around 40-45 ppm.

The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the molecule's identity and purity. The synthesis of related biphenyl carboxylic acids and their characterization by NMR and MS has been reported in the literature, providing a procedural basis for this analysis.[2]

Synthetic Considerations and Precursors

The synthesis of this compound would likely proceed through precursors such as Methyl 4'-Methylbiphenyl-2-carboxylate or Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate.[3][4]

Synthetic Pathway Overview

Caption: A plausible synthetic route.

The synthesis of the biphenyl core is often achieved through Suzuki-Miyaura cross-coupling reactions.[2] Subsequent functional group interconversions on the methyl group at the 4'-position can lead to the desired aminomethyl functionality. The final step would involve treatment with hydrochloric acid to form the stable salt.

Conclusion

The accurate determination of the molecular weight and formula of this compound is fundamental for its use in research and development. This guide has outlined the theoretical basis for its formula (C₁₅H₁₆ClNO₂) and molecular weight (277.74 g/mol ) and provided a detailed overview of the analytical methodologies required for their empirical confirmation. By integrating mass spectrometry, elemental analysis, and NMR spectroscopy, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the reliability and reproducibility of their scientific findings.

References

- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.

- PubChem. (n.d.). Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl. PubChem.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. This paper describes the synthesis and characterization of related biphenyl compounds, providing procedural insights.

- SVAK Life Sciences. (n.d.). Methyl 4'-Methylbiphenyl-2-carboxylate.

- Google Patents. (n.d.). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.

- LGC Standards. (n.d.). Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate.

Sources

- 1. Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl | C15H16ClNO2 | CID 129319943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. :: Methyl 4â-Methylbiphenyl-2-carboxylate | CAS No: 114772-34-8 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate [lgcstandards.com]

Difference between bromomethyl and aminomethyl biphenyl carboxylates

An In-Depth Technical Guide to Bromomethyl and Aminomethyl Biphenyl Carboxylates: A Comparative Analysis for Drug Development Professionals

Abstract

Biphenyl carboxylates are a cornerstone scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The functionalization of this core at the methyl position of one phenyl ring dramatically dictates its synthetic utility and application. This technical guide provides a comprehensive comparative analysis of two pivotal derivatives: bromomethyl biphenyl carboxylates and aminomethyl biphenyl carboxylates. While structurally similar, their chemical reactivity is diametrically opposed, defining their distinct and complementary roles in drug development. Bromomethyl derivatives serve as potent electrophilic alkylating agents, most notably in the synthesis of the multi-billion dollar "sartan" class of antihypertensive drugs.[2][3] In contrast, aminomethyl derivatives are versatile nucleophilic building blocks, indispensable for constructing peptide mimetics and other complex architectures where the introduction of a nitrogen-based linkage is required.[4] This whitepaper will elucidate the synthesis, reactivity, and core applications of each class, providing researchers, scientists, and drug development professionals with a detailed understanding of their strategic implementation in modern pharmaceutical synthesis.

Part 1: The Biphenyl Carboxylate Scaffold: A Privileged Structure

The biphenyl moiety is considered a "privileged scaffold" in drug discovery due to a combination of favorable properties. Its rigid, yet conformationally flexible, structure allows it to effectively orient functional groups to interact with biological targets, such as enzyme active sites or receptor binding pockets.[1] The synthesis of the core biphenyl structure is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the crucial carbon-carbon bond formation between two aryl components, such as a substituted bromobenzoic acid and an arylboronic acid.[1]

Part 2: Bromomethyl Biphenyl Carboxylates: The Electrophilic Workhorse of Sartan Synthesis

The defining feature of bromomethyl biphenyl carboxylates is the highly reactive bromomethyl group (-CH₂Br). The bromine atom is an excellent leaving group, rendering the adjacent benzylic carbon strongly electrophilic. This property makes these compounds superb alkylating agents, a role that has been exploited extensively in pharmaceutical manufacturing.[5]

Synthesis

The most prevalent method for synthesizing bromomethyl biphenyls is through the radical bromination of the corresponding 4'-methyl derivative.[5] This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, with N-Bromosuccinimide (NBS) serving as the bromine source.[5] This approach offers high selectivity for the benzylic position over other positions on the aromatic rings.

Detailed Protocol: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid[5]

-

Dissolution: Dissolve 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid in a suitable solvent such as methyl acetate or another safer alternative to carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or dibenzoyl peroxide) to the solution.

-

Reaction Initiation: Heat the mixture to reflux to initiate the radical chain reaction. The reaction can be monitored by techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Application in Drug Development: Synthesis of Angiotensin II Receptor Blockers (ARBs)

The primary and most commercially significant application of bromomethyl biphenyl derivatives is as a key building block for ARBs, or "sartans".[2] These drugs are critical in managing hypertension and heart failure.[3] They function by blocking the Angiotensin II Type 1 (AT₁) receptor, which prevents the binding of angiotensin II, a potent vasoconstrictor.[2]

In the synthesis of drugs like Candesartan, Olmesartan, and Azilsartan, the bromomethyl biphenyl moiety is used to alkylate a nitrogen atom on a heterocyclic core (e.g., benzimidazole or tetrazole).[6][7][8] This N-alkylation step is often one of the final key bond-forming reactions in the total synthesis of the active pharmaceutical ingredient (API). For instance, in a reported synthesis of Candesartan, 4'-(bromomethyl)biphenyl-2-nitrile is reacted with a protected benzimidazole derivative in the presence of a base like potassium carbonate to form the crucial C-N bond.[7] Similarly, the synthesis of Olmesartan involves the condensation of an imidazole derivative with 5-[4'-(bromomethyl) biphenyl-2-yl]-1-(triphenylmethyl) tetrazole.[9]

Part 3: Aminomethyl Biphenyl Carboxylates: Versatile Nucleophilic Building Blocks

In stark contrast to their bromomethyl counterparts, aminomethyl biphenyl carboxylates possess a nucleophilic aminomethyl group (-CH₂NH₂). This functionality makes them ideal building blocks for reactions where a nitrogen atom acts as the attacker, such as in the formation of amides, sulfonamides, or secondary amines through reductive amination.

Due to the reactivity of the primary amine, it is often protected during synthesis with a group like tert-butyloxycarbonyl (Boc).[4] This protecting group strategy prevents unwanted side reactions and allows for the selective unmasking of the amine at the desired synthetic step.

Synthesis

Aminomethyl biphenyls are commonly synthesized from bromomethyl precursors. The conversion can be achieved through several methods, including direct reaction with ammonia or, more controllably, via a two-step process involving substitution with sodium azide to form a benzyl azide, followed by reduction to the primary amine.[10]

Detailed Protocol: Synthesis of Boc-p-Ampa (Boc-protected p-aminomethylphenylacetic acid)[10]

This protocol illustrates the general principle of converting a bromo-derivative to a Boc-amino derivative, adapted from a related synthesis.

-

Ammonolysis: Add the starting bromo-acid (e.g., [4-(bromomethyl)phenyl]acetic acid) in portions to a solution of ethanol previously saturated with anhydrous ammonia gas. Stir the mixture at room temperature for 1 hour.

-

Workup 1: Remove volatile components under reduced pressure. Treat the resulting solid with aqueous 1 M NaOH, then remove the water.

-

Boc Protection: Dissolve the resulting solid in a dioxane/water mixture. Add 1 M NaOH and cool the mixture to 0°C. Add Di-tert-butyl dicarbonate ((Boc)₂O) in portions.

-

Workup 2: Allow the mixture to warm to room temperature and stir for 12 hours. Remove the dioxane, and acidify the remaining aqueous layer to pH 3 with a dilute acid (e.g., KHSO₄).

-

Purification: Extract the product with an organic solvent like ethyl acetate. The crude product can then be purified by column chromatography to yield the pure Boc-protected aminomethyl compound.

Application in Drug Development: Peptide Mimetics and Scaffolds

The aminomethyl biphenyl carboxylate scaffold is highly valued for its ability to act as a structural mimic of dipeptides, particularly β-turns.[10] By incorporating this rigid unit into a peptide sequence, researchers can enforce a specific conformation, which can enhance binding affinity to a target receptor and improve metabolic stability compared to natural peptides. The Boc-protected derivative, 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid, is a key intermediate for these applications.[4] The carboxylic acid end can be coupled to an amine, and after deprotection of the Boc group, the newly freed amine can be coupled to another carboxylic acid, seamlessly integrating the biphenyl unit into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis techniques.

Part 4: Comparative Analysis

The fundamental difference between these two classes of compounds lies in the opposing reactivity of their key functional groups. This dictates their synthetic roles and ultimate applications in drug discovery.

| Feature | Bromomethyl Biphenyl Carboxylate | Aminomethyl Biphenyl Carboxylate |

| Key Functional Group | -CH₂Br (Bromomethyl) | -CH₂NH₂ (Aminomethyl) |

| Primary Reactivity | Electrophile: The benzylic carbon is susceptible to nucleophilic attack. | Nucleophile: The nitrogen lone pair readily attacks electrophilic centers. |

| Role in Synthesis | Alkylating Agent: Used to form C-N, C-O, or C-S bonds. | Nucleophilic Building Block: Used to form amide or sulfonamide bonds. |

| Primary Application | Synthesis of Angiotensin II Receptor Blockers (ARBs) like Sartans.[2][3] | Synthesis of peptide mimetics, constrained scaffolds, and complex molecules.[4][10] |

| Common Reaction Type | Nucleophilic Substitution (Sₙ2) | Nucleophilic Acyl Substitution, Reductive Amination |

| Protective Groups | Generally not required for the bromomethyl group itself. | Often protected (e.g., with Boc) to control reactivity during synthesis.[4] |

Part 5: Conclusion and Future Perspectives

Bromomethyl and aminomethyl biphenyl carboxylates are not interchangeable reagents but rather complementary tools in the medicinal chemist's arsenal. The choice between them is a strategic one, dictated entirely by the desired bond construction and the overall synthetic plan.

-

Bromomethyl derivatives are the reagents of choice for electrophilic alkylation, a strategy that has proven immensely successful in the large-scale synthesis of sartan drugs.[5][9] Their reactivity is direct and powerful for coupling the biphenyl moiety to a nucleophilic heteroatom.

-

Aminomethyl derivatives provide a nucleophilic handle, enabling the incorporation of the biphenyl scaffold into larger molecules via amide bond formation.[10] This makes them invaluable for creating peptidomimetics and other complex, nitrogen-containing structures where conformational rigidity is desired.

Future research will likely focus on developing even more efficient and greener synthetic routes to these valuable intermediates.[11][12] Furthermore, the application of the aminomethyl biphenyl scaffold is expanding beyond simple peptide mimetics into the design of novel inhibitors and molecular probes where the defined spatial orientation of functional groups is critical for biological activity. Understanding the fundamental difference in reactivity between these two synthons is paramount for any scientist engaged in the design and synthesis of next-generation therapeutics.

References

-

SYNFACTS Contributors. (2015). Synthesis of Olmesartan Medoxomil. Synfacts, 11(12), 1235. Available at: [Link]

- CN102887890A. (n.d.). Synthesis method of candesartan cilexetil. Google Patents.

-

Reddy, K. S., & Kumar, N. S. (2015). Commercial Synthesis of Azilsartan Kamedoxomil: An Angiotensin II Receptor Blocker. Organic Process Research & Development, 19(4), 540-545. Available at: [Link]

-

Reddy, A. R., et al. (2009). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Synthetic Communications, 39(13), 2337-2346. Available at: [Link]

-

Cerný, I., et al. (2013). Improved Process for Azilsartan Medoxomil: A New Angiotensin Receptor Blocker. Organic Process Research & Development, 17(2), 241-248. Available at: [Link]

-

Scribd. (n.d.). Synthesis of Candesartan Cilexetil. Available at: [Link]

-

Marta, P. M., et al. (2007). New Practical Synthesis of the Key Intermediate of Candesartan. Organic Process Research & Development, 11(3), 517-521. Available at: [Link]

-

Request PDF. (n.d.). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Available at: [Link]

-

Mao, Y., et al. (2010). Novel and Practical Synthesis of Candesartan Cilexetil. Heterocycles, 81(6), 1503-1508. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. Available at: [Link]

-

ResearchGate. (2015). IMPROVED SYNTHESIS OF AZILSARTAN: DEVELOPMENT AND CONTROL OF PROCESS RELATED IMPURITIES. Available at: [Link]

-

PubChem. (n.d.). Azilsartan Medoxomil. Available at: [Link]

- US9233955B2. (n.d.). Process for the preparation of azilsartan medoxomil. Google Patents.

-

Houben-Weyl. (n.d.). 10.15.5 (Aminomethyl)biphenylcarboxylic Acid Peptides. In Methods of Organic Chemistry. Available at: [Link]

- CN103382154B. (n.d.). Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate. Google Patents.

-

Request PDF. (n.d.). Synthesis and evaluation of new sartan derivatives. Available at: [Link]

-

PubMed. (n.d.). Prodrug strategies for antihypertensives. Available at: [Link]

- EP1871764A1. (n.d.). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists. Google Patents.

-

SciSpace. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Available at: [Link]

- CN101648839B. (n.d.). Green synthesis method of bromomethyl biphenyl compound. Google Patents.

- Wang, Y., et al. (2004). Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. Chinese Journal of Medicinal Chemistry.

-

PubMed Central. (n.d.). Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. Available at: [Link]

-

Journal of the Chemical Society C: Organic. (1968). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Available at: [Link]

-

Eureka | Patsnap. (2010). Green synthesis method of bromomethylbiphenyl compound. Available at: [Link]

-

Frontiers in Chemistry. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Available at: [Link]

-

PubMed. (n.d.). Medicinal Chemistry of Aminocyclitols. Available at: [Link]

-

PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available at: [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]

- 12. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Note: High-Efficiency Protocols for Amide Coupling Using Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl

Abstract

This technical guide provides detailed protocols and expert insights for the successful amide coupling of various carboxylic acids with Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl. This biphenyl building block is of significant interest in medicinal chemistry and materials science due to its semi-rigid backbone and versatile functional handles. We address the specific chemical considerations of this reagent, including the in situ neutralization of the amine hydrochloride salt and the potential for steric hindrance from the ortho-substituted biphenyl system. This document furnishes two robust, field-proven protocols utilizing common coupling reagents—HATU and EDC/HOBt—and explains the mechanistic rationale behind each procedural step to empower researchers to optimize their synthetic outcomes.

Introduction and Reagent Overview

Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate is a bifunctional organic building block frequently employed in the synthesis of complex molecular architectures, including pharmaceutical intermediates and novel polymers. Its structure features a primary benzylic amine, which serves as the nucleophile in amide bond formation, and a methyl ester, which can be further manipulated post-coupling.

Molecular Structure:

Key Structural Considerations for Synthesis:

-

Amine Hydrochloride Salt: The reagent is supplied as a hydrochloride salt, rendering the amine non-nucleophilic. It is imperative to neutralize this salt with a non-nucleophilic base in situ to liberate the free primary amine for the coupling reaction. Typically, at least one equivalent of base is required for this neutralization, in addition to the base needed for the coupling mechanism itself.

-

Steric Hindrance: The methyl carboxylate group is positioned at the 2-position of its phenyl ring. This ortho-substitution creates a sterically demanding environment that can influence the conformational preferences of the molecule and potentially impact reaction kinetics, though the aminomethyl group's flexibility on the adjacent ring mitigates this effect to a degree.

-

Reactivity: The primary benzylic amine is a potent nucleophile once deprotonated, readily participating in amide coupling reactions under standard conditions.

The Chemistry of Amide Bond Formation: A Mechanistic Perspective

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the "activation" of the carboxylic acid.[1] This is achieved by converting the carboxylate's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acyl donor that is susceptible to nucleophilic attack by the amine.[2]

HATU-Mediated Coupling Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency, fast reaction rates, and low rates of racemization.[3][4][5] The reaction proceeds in two main stages:

-

Activation: A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[3][6]

-

Coupling: The liberated primary amine of the biphenyl reagent attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond.[6] The 7-azabenzotriazole (HOAt) portion is an excellent leaving group, and the pyridine nitrogen is thought to stabilize the transition state, accelerating the reaction.[3]

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; RCOO [label="R-COO⁻\n(Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester\n(R-CO-OAt)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\n(Byproduct)", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Amine [label="Biphenyl-CH₂NH₂\n(Free Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Final Amide Product", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, peripheries=2];

// Edges Base -> RCOOH [label="+"]; RCOOH -> RCOO [label=" Deprotonation"]; RCOO -> HATU [label=" 1. Attack", pos="n,n"]; HATU -> ActiveEster [label=" 2. Activation"]; HATU -> TMU [style=dashed]; ActiveEster -> Amine [label=" 3. Nucleophilic Attack", dir=back]; ActiveEster -> Amide; } .enddot Caption: HATU coupling mechanism workflow.

EDC/HOBt-Mediated Coupling Mechanism

The EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) system is a classic and cost-effective method for amide synthesis.[7]

-

Initial Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[5][8]

-

Additive Interception: Before the unstable intermediate can rearrange or cause side reactions, it is "trapped" by HOBt. HOBt attacks the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization.[8][9] EDC is converted into a water-soluble urea byproduct.

-

Coupling: The primary amine attacks the HOBt-active ester to yield the final amide product, regenerating HOBt, which can act catalytically, though it is often used stoichiometrically to ensure high efficiency.[8]

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_acylisourea [label="O-Acylisourea\n(Unstable Intermediate)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#5F6368", fontcolor="#FFFFFF"]; HOBt_Ester [label="HOBt-Active Ester\n(R-CO-OBt)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; EDC_Urea [label="EDC-Urea\n(Byproduct)", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Amine [label="Biphenyl-CH₂NH₂\n(Free Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Final Amide Product", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, peripheries=2];

// Edges RCOOH -> EDC [label=" 1. Attack"]; EDC -> O_acylisourea [label=" 2. Activation"]; O_acylisourea -> HOBt [label=" 3. Interception", dir=back]; O_acylisourea -> HOBt_Ester; O_acylisourea -> EDC_Urea [style=dashed]; HOBt_Ester -> Amine [label=" 4. Nucleophilic Attack", dir=back]; HOBt_Ester -> Amide; } .enddot Caption: EDC/HOBt coupling mechanism workflow.

Experimental Protocols & Methodologies

The following protocols are designed for a typical small-scale laboratory synthesis (~0.5 mmol). Reactions should be performed in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents for best results.

Protocol 1: High-Efficiency Coupling with HATU

This method is preferred for challenging substrates or when high yields and rapid conversion are critical.

Materials and Reagents

| Reagent | Role | M.W. | Stoichiometry |

|---|---|---|---|

| Carboxylic Acid | Electrophile | Varies | 1.0 equiv |

| This compound | Nucleophile | 277.74 g/mol | 1.1 equiv |

| HATU | Coupling Reagent | 380.23 g/mol | 1.2 equiv |

| DIPEA (Hünig's base) | Non-nucleophilic Base | 129.24 g/mol | 3.0 equiv |

| Anhydrous DMF | Solvent | 73.09 g/mol | ~0.1 M |

Step-by-Step Procedure:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

-

Solvent Addition: Dissolve the solids in anhydrous DMF (to achieve a final concentration of ~0.1 M with respect to the carboxylic acid). Stir the solution for 5 minutes at room temperature.

-

Base Addition: Add DIPEA (3.0 equiv) to the solution and stir. Causality Note: The first equivalent of DIPEA neutralizes the HCl salt of the amine, the second deprotonates the carboxylic acid for activation, and the third acts as a general base to facilitate the coupling.[10]

-

Nucleophile Addition: In a separate vial, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction flask.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[3]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[11]

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This is a robust and economical method suitable for a wide range of standard amide couplings.

Materials and Reagents

| Reagent | Role | M.W. | Stoichiometry |

|---|---|---|---|

| Carboxylic Acid | Electrophile | Varies | 1.0 equiv |

| This compound | Nucleophile | 277.74 g/mol | 1.1 equiv |

| EDC·HCl | Coupling Reagent | 191.70 g/mol | 1.5 equiv |

| HOBt | Additive | 135.12 g/mol | 1.2 equiv |

| Triethylamine (TEA) or DIPEA | Non-nucleophilic Base | 101.19 g/mol | 3.0 equiv |

| Anhydrous DCM or DMF | Solvent | 84.93 g/mol | ~0.1 M |

Step-by-Step Procedure:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).

-

Solvent Addition: Add anhydrous DCM or DMF (~0.1 M) and stir to dissolve/suspend the solids. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Slowly add TEA or DIPEA (3.0 equiv) to the cooled mixture and stir for 15 minutes. This step ensures the neutralization of the amine salt and carboxylic acid.

-

Activator Addition: Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness Note: The aqueous washes are critical for removing the water-soluble EDC-urea byproduct and excess HOBt.[5]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude material via flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure amide product.[11]

Summary of Reaction Parameters and General Workflow

The choice between protocols depends on substrate reactivity, budget, and desired reaction time.

| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |

| Coupling Reagent | HATU | EDC·HCl |

| Additive | None required (HOAt is part of HATU) | HOBt |

| Typical Base | DIPEA | TEA or DIPEA |

| Solvent | DMF | DCM or DMF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Time | 1-4 hours | 12-18 hours |

| Byproduct Removal | Aqueous wash (TMU) | Aqueous wash (EDC-Urea) |

| Relative Cost | Higher | Lower |

| Efficiency | Very High | Good to High |

// Workflow Edges prep_acid -> dissolve; prep_amine -> add_amine; dissolve -> add_base -> add_amine -> react -> monitor -> quench -> workup -> dry -> purify -> characterize; } .enddot Caption: General experimental workflow for amide coupling.

Conclusion

This compound is a valuable building block for creating sophisticated amide-containing molecules. Successful coupling hinges on understanding its properties, particularly the need to neutralize the amine hydrochloride salt prior to reaction. Both the high-efficiency HATU protocol and the economical EDC/HOBt protocol provide reliable pathways to the desired products. By carefully controlling stoichiometry, using anhydrous conditions, and performing a thorough aqueous work-up, researchers can consistently achieve high yields of the target amides for applications in drug discovery and beyond.

References

-

Wikipedia. HATU. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

-

Vale, N. et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Organic Chemistry Tube. HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

-

ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... [Link]

-

AAPPTEC. Coupling Reagents. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

- Google Patents. US3705203A - Method for purifying biphenyl.

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

ResearchGate. What is the best technique for amide purification?. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. hepatochem.com [hepatochem.com]

- 3. HATU - Wikipedia [en.wikipedia.org]

- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Application Note: Hydrolysis of Methyl Ester in 4'-(Aminomethyl)biphenyl-2-carboxylate Derivatives

Strategic Overview

The hydrolysis of 4'-(aminomethyl)biphenyl-2-carboxylate methyl ester is a pivotal step in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically the "Sartan" class (e.g., Telmisartan, Irbesartan). This transformation is chemically deceptive: while ester hydrolysis is a fundamental reaction, the specific geometry of the ortho-substituted biphenyl core introduces significant steric inhibition .

This Application Note provides a robust, self-validating framework for this transformation. Unlike standard aliphatic ester hydrolysis, this protocol addresses three critical challenges:

-

Steric Hindrance: The carboxylic ester at the 2-position is shielded by the orthogonal phenyl ring, significantly retarding nucleophilic attack.

-

Solubility profiles: The lipophilic biphenyl core contrasts with the polar zwitterionic product, leading to "gummy" precipitates if the workup is uncontrolled.

-

Zwitterion Isolation: The product contains both a basic amine (or protected equivalent) and an acidic carboxylate, requiring precise pH control for isolation.

Mechanistic Analysis & Reaction Parameters[1][2][3]

The Steric Challenge

In biphenyl systems, the two phenyl rings are not coplanar due to steric repulsion between ortho-substituents. The 2-carboxylate group is often twisted out of conjugation, and the bulk of the adjacent phenyl ring blocks the trajectory of the incoming nucleophile (hydroxide ion).

-

Implication: Standard room-temperature saponification (e.g., NaOH/MeOH, 25°C) often stalls or requires days.

-

Solution: We must increase the energy of the system (Reflux) and use a solvent system that solvates both the lipophilic ester and the hydroxide source (THF/Water or Dioxane/Water).

Diagram 1: Reaction Mechanism & Steric Blockade

The following diagram illustrates the steric environment and the pathway to the tetrahedral intermediate.

Caption: Mechanism of sterically hindered hydrolysis. The rate-limiting step is the formation of the tetrahedral intermediate, impeded by the ortho-phenyl ring.

Experimental Protocols

Method A: Lithium Hydroxide (LiOH) in THF/Water (Recommended)

Why this works: LiOH is less basic than NaOH but the lithium cation (

Reagents:

-

Substrate (1.0 equiv)

-

LiOH

H -

Solvent: THF : Water (3:1 ratio)[1]

Procedure:

-

Dissolution: Charge the methyl ester substrate (10 g, example scale) into a round-bottom flask. Add THF (10 volumes, 100 mL). Stir until fully dissolved.

-

Reagent Prep: Dissolve LiOH

H -

Addition: Add the aqueous LiOH solution to the THF solution. The mixture may turn turbid; this is normal.

-

Reaction: Heat the mixture to 60°C (gentle reflux) .

-

Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane). Expect reaction completion in 4–8 hours.

-

-

Workup (Critical):

-

Evaporate the THF under reduced pressure. Do not evaporate to dryness; leave a concentrated aqueous slurry.

-

Dilute with water (50 mL).

-

Wash the aqueous layer with MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) to remove unreacted ester or non-polar impurities. Discard the organic layer.

-

Proceed to Section 4: Isolation for the acidification step.

-

Method B: Potassium Hydroxide (KOH) in Methanol (Industrial Standard)

Why this works: KOH is more soluble in alcohols than NaOH. Higher boiling point of alcohols allows for higher thermal energy input if needed.

Reagents:

-

Substrate (1.0 equiv)

-

KOH (5.0 equiv)[2]

-

Solvent: Methanol : Water (9:1 ratio)

Procedure:

-

Dissolve substrate in Methanol (10 volumes).

-

Add solid KOH pellets or 4M aqueous KOH solution.

-

Reflux (approx. 65°C) for 6–12 hours.

-

Note: Transesterification (Methyl

Methyl) is degenerate and irrelevant. However, if using Ethanol, you may temporarily form the Ethyl ester, which hydrolyzes slower. Stick to Methanol. -

Concentrate methanol to near dryness and dilute with water. Proceed to Isolation.

Isolation of the Zwitterion (The "Isoelectric" Trap)

The product, 4'-(aminomethyl)biphenyl-2-carboxylic acid, acts as a zwitterion. It is soluble in strong acid (as the ammonium cation) and strong base (as the carboxylate anion). Precipitation occurs only at the Isoelectric Point (pI) .

Target pH: 6.0 – 7.0 (Neutral range).

Diagram 2: pH-Dependent Isolation Logic

Caption: The solubility U-curve. The product is only insoluble at the neutral zwitterionic state.

Isolation Protocol:

-

Start with the basic aqueous solution from Method A or B (washed with organic solvent).

-

Cool to 0–5°C. Cold temperatures decrease the solubility of the zwitterion.

-

Slowly add 2N HCl or Glacial Acetic Acid while monitoring pH with a calibrated probe.

-

Observation: At pH ~9, the solution may become cloudy (impurities).

-

Target: Continue until pH 6.5 ± 0.2 .

-

-

Stir: Allow the slurry to stir at 0°C for 1 hour to mature the crystal habit.

-

Troubleshooting: If a "gum" forms, add a small amount of Acetonitrile (5% v/v) to the aqueous mixture and heat to 50°C, then cool slowly. This promotes crystallization over oiling out.

-

-

Filter the white/off-white solid.

-

Wash with cold water (2x) and Acetone (1x) to remove water and dry quickly.

Data Summary & Comparison

| Parameter | Method A (LiOH/THF) | Method B (KOH/MeOH) | Method C (Acidic HCl) |

| Reaction Rate | Fast (4-6 h) | Moderate (6-12 h) | Slow / Reversible |

| Solubility (Substrate) | Excellent | Good | Poor |

| Impurity Profile | Clean | Low (Transesterification possible) | High (Deprotection risks) |

| Scalability | High | Very High | Low |

| Cost | Moderate (LiOH cost) | Low | Low |

| Recommendation | Primary Choice | Industrial Backup | Avoid |

References

-

Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051.[3]

-

Goossen, L. J., et al. (2010). "Synthesis of Biaryls via Decarboxylative Coupling." Organic Reactions.[1][4][5][6] (Context on Biphenyl stability).

-

Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (General Ester Hydrolysis Protocols).

-

Reddy, K. S., et al. (2010). "An improved, convergent and industrially useful process suitable for large-scale production of telmisartan."[5] Asian Journal of Chemistry. (Specific industrial hydrolysis conditions).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. WO2006044648A1 - Process for preparing telmisartan - Google Patents [patents.google.com]

- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 5. asianpubs.org [asianpubs.org]

- 6. repository.uaeh.edu.mx [repository.uaeh.edu.mx]

Application Note: Chemoselective Reductive Alkylation of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate

Executive Summary

Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate (CAS: N/A for specific salt, related free base derivatives common) is a critical biaryl scaffold, frequently utilized in the synthesis of Angiotensin II receptor antagonists (Sartans) and as a privilege structure in medicinal chemistry libraries.

This Application Note provides validated protocols for the reductive amination of this specific amine. The primary challenge with this substrate is the chemoselective alkylation of the primary amine (4'-aminomethyl) without compromising the integrity of the base-sensitive and reduction-sensitive methyl ester at the 2-position.

Key Technical Constraints:

-

Ester Stability: Strong hydride donors (e.g., LiAlH4) or high-temperature acidic conditions must be avoided to prevent ester reduction or hydrolysis.

-

Dialkylation: As a primary benzylic-type amine, the substrate is prone to over-alkylation. Stoichiometric control is essential.

-

Solubility: The biphenyl core exhibits high lipophilicity, necessitating the use of chlorinated solvents (DCM, DCE) or co-solvent systems for optimal homogeneity.

Chemical Strategy & Mechanism[1]

The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced to the amine.[1] The choice of reducing agent determines the success of "One-Pot" vs. "Stepwise" procedures.

Reaction Pathway

The following diagram illustrates the mechanistic pathway and critical control points for preventing side reactions (ester hydrolysis or dialkylation).

Figure 1: Mechanistic pathway for the reductive amination of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate.

Reagent Selection Guide

The following table summarizes the compatibility of reducing agents with the methyl ester moiety of the substrate.

| Reducing Agent | Reactivity | Ester Tolerance | Risk Profile | Recommended Use |

| NaBH(OAc)₃ (STAB) | Mild | Excellent | Low | Primary Choice. Best for aldehydes. |

| NaBH₃CN | Moderate | Good | High (Toxic/HCN) | Use for ketones or when pH control is needed. |

| NaBH₄ | Strong | Moderate | Moderate | Only in stepwise protocols (Imine pre-formation). |

| Ti(OiPr)₄ | Lewis Acid | Good | Low | Add-on for hindered ketones/unreactive amines. |

| H₂ / Pd-C | Catalytic | Poor | High | Avoid. Risk of benzyl-N hydrogenolysis. |

Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Application: Reaction with aliphatic or aromatic aldehydes.[2][3] Rationale: STAB is mild enough to not reduce the aldehyde/ketone directly, allowing for a "one-pot" procedure where the imine forms and is reduced selectively.

Materials:

-

Amine: Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate (1.0 equiv)

-

Aldehyde: 1.05 – 1.1 equiv

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

-

Additive: Acetic Acid (1.0 equiv) [Optional, accelerates imine formation]

Procedure:

-

Dissolution: In a flame-dried flask under Nitrogen, dissolve the Amine (1.0 equiv) in DCE (concentration ~0.1 M).

-

Aldehyde Addition: Add the Aldehyde (1.05 equiv). If the aldehyde is a solid, dissolve in minimal DCE before addition.

-

Catalysis (Optional): If the reaction is known to be sluggish, add Acetic Acid (1.0 equiv). Stir for 15 minutes at Room Temperature (RT).

-

Reduction: Add STAB (1.4 equiv) in a single portion.

-

Note: Gas evolution is minimal, but ensure the system is vented.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.

-

Target: Disappearance of the starting amine (M+H).

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to decompose borate complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[4]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Difficult Substrates (Titanium Isopropoxide Method)

Application: Reaction with Ketones (e.g., Acetone, Cyclohexanone) or hindered Aldehydes. Rationale: Ketones form imines slowly. Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.

Materials:

-

Amine: Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate (1.0 equiv)

-

Ketone: 1.1 – 1.2 equiv

-

Lewis Acid: Titanium(IV) isopropoxide (1.2 equiv)

-

Reductant: NaBH₃CN (Sodium Cyanoborohydride) or NaBH₄ (Sodium Borohydride)[1]

-

Solvent: THF (Anhydrous) or Methanol (for NaBH₄ step)

Procedure:

-

Imine Formation: In a dried flask, combine the Amine (1.0 equiv) and Ketone (1.2 equiv) in neat Ti(OiPr)₄ (if scale allows) or minimal THF.

-

Incubation: Stir under Nitrogen at RT for 4–6 hours (or overnight for very hindered substrates). The solution will often turn viscous/yellow.

-

Dilution: Dilute the mixture with Ethanol or Methanol (approx. 5 mL per mmol amine).

-

Reduction:

-

Option 1 (Standard): Add NaBH₃CN (1.5 equiv). Stir 5 hours.

-

Option 2 (Greener): Cool to 0°C. Add NaBH₄ (1.5 equiv) slowly. Stir 2 hours. Caution: Ensure the mixture is cold to prevent ester transesterification with the alcohol solvent.

-

-

Quench (Critical): Add 1N NaOH or water (approx 2 mL) to precipitate the Titanium salts (white solid).

-

Filtration: Filter the heterogeneous mixture through a pad of Celite. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ and Brine. Dry and concentrate.

Troubleshooting & Optimization

Decision Tree for Protocol Selection

Use this logic flow to determine the optimal experimental setup for your specific derivative.

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

Common Issues

-

Dialkylation (Tertiary Amine Formation):

-

Cause: Highly reactive aldehydes (e.g., Formaldehyde, Acetaldehyde).

-

Fix: Add the Amine to the Aldehyde slowly? NO. Add the Aldehyde to the Amine slowly (Inverse addition). Alternatively, use a large excess of amine (2-3 equiv) if the amine is cheap (unlikely here), or switch to the Stepwise method (Protocol B) to fully form the imine before reducing.

-

-

Ester Hydrolysis:

-

Cause: Wet solvents or un-neutralized HCl salts of the amine.

-

Fix: Ensure solvents are anhydrous. If starting with the HCl salt of the biphenyl amine, pre-neutralize with 1.0 eq Triethylamine (TEA) in the solvent before adding aldehyde.

-

-

Incomplete Reaction:

-

Cause: Steric hindrance from the biphenyl rings.

-

Fix: Use Ti(OiPr)₄ (Protocol B). It is the most robust method for forcing imine formation on crowded systems.

-

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Note: Protecting Group Strategies for 4'-Aminomethyl Biphenyl Esters

Executive Summary & Strategic Context

The 4'-aminomethyl biphenyl-4-carboxylate scaffold is a critical structural motif in medicinal chemistry, serving as a rigid, hydrophobic linker in peptidomimetics, protease inhibitors (e.g., Neprilysin inhibitors), and GPCR ligands.

However, this scaffold presents two distinct chemical challenges that standard "textbook" protection protocols often fail to address:

-

Solubility (The "Brick Dust" Effect): The planar, lipophilic biphenyl core frequently causes intermediates to aggregate or precipitate in standard aqueous/organic biphasic systems used for Schotten-Baumann conditions.

-

Orthogonality Conflicts: The benzylic amine and the benzoate ester create a push-pull electronic system. Selecting the wrong amine protecting group (PG) can severely limit downstream manipulation of the ester moiety (e.g., saponification vs. acidolysis).

This guide details optimized protocols for Boc and Fmoc protection strategies, specifically engineered to overcome solubility barriers and ensure orthogonal compatibility with downstream ester hydrolysis.

Strategic Decision Matrix

Before beginning synthesis, the protection strategy must be matched to the intended fate of the C-terminal ester.

Figure 1: Decision tree for selecting amine protection based on downstream ester manipulation.

Protocol A: Boc Protection (Solubility-Optimized)

Applicability: Best for solution-phase synthesis where the ester must be hydrolyzed to a carboxylic acid (saponification) without deprotecting the amine. Challenge: The hydrochloride salt of the starting material is often insoluble in DCM, and the free base is insoluble in water. Solution: A homogeneous THF/Water system with high organic content to maintain solubility of the hydrophobic biphenyl core.

Materials

-

Substrate: Methyl 4'-(aminomethyl)biphenyl-4-carboxylate HCl salt.

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv). -

Base: Triethylamine (

) (2.5 equiv) or Diisopropylethylamine (DIPEA). -

Solvent: THF (Tetrahydrofuran) and Water (3:1 ratio).

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, suspend the biphenyl amine salt (1.0 equiv) in THF (

). -

Basification: Add water (

) followed by-

Observation: The suspension should clear as the free amine forms. If turbidity persists, add more THF, not water.

-

-

Addition: Cool to

. Add -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 30% EtOAc/Hexane). Stain with Ninhydrin (SM turns purple) and UV (Product absorbs strongly).

-

-

Workup (Critical for Biphenyls):

-

Concentrate the mixture under reduced pressure to remove bulk THF.

-

Do not extract immediately. The product often precipitates from the remaining aqueous layer.

-

Dilute with EtOAc. Wash with 5% citric acid (to remove unreacted amine/base)

Water -

Note: Biphenyl carbamates are prone to emulsions. Use extensive brine washes.

-

-

Purification: Recrystallization from EtOAc/Hexanes is usually sufficient. Column chromatography is rarely needed unless the

quality was poor.

Yield Expectation: >90%

Data Validation:

Protocol B: Fmoc Protection (For SPPS Applications)

Applicability: Required when the biphenyl linker will be used in Solid Phase Peptide Synthesis (SPPS) or when the ester is acid-labile (e.g., t-butyl ester). Challenge: Fmoc-Cl is moisture sensitive, and Fmoc-OSu reacts slowly in biphasic systems if the biphenyl aggregates. Solution: Use of Fmoc-OSu in an Acetone/Bicarbonate system to prevent oligomerization.

Materials

-

Substrate: 4'-(aminomethyl)biphenyl-4-carboxylic acid (or ester).

-

Reagent: Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equiv).

-

Base:

(2.0 equiv). -

Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1).

Step-by-Step Methodology

-

Buffer Prep: Dissolve

in water. -

Suspension: Add the biphenyl amine to the aqueous base. It will likely remain a suspension.

-

Solubilization: Add Acetone (or Dioxane) until the mixture becomes mostly homogeneous.

-

Expert Tip: If the biphenyl is highly insoluble, switch solvent system to DMF with DIPEA (anhydrous method), though workup is more tedious.

-

-

Addition: Add Fmoc-OSu (solid or dissolved in acetone) in one portion.

-

Reaction: Stir vigorously for 12 hours. The pH must be maintained between 8–9. If pH drops, add dilute

. -

Workup:

-

Acidify carefully with 1N HCl to pH 2–3.

-

Precipitation: The Fmoc-biphenyl product is extremely hydrophobic and will likely precipitate as a white solid upon acidification.

-

Filter the solid.[1] Wash with water (to remove succinimide) and cold hexanes (to remove Fmoc dimers).

-

Dissolve the solid in EtOAc, dry over

, and concentrate.

-

Yield Expectation: 85–95%

Troubleshooting: If the product is an oil, it likely contains solvent inclusions. Biphenyls trap solvent easily. Dry under high vacuum at

Comparative Data: Stability & Reactivity[2]

The following table summarizes the compatibility of the protected 4'-aminomethyl biphenyl ester under common synthetic conditions.

| Condition | Boc-Protected | Fmoc-Protected | Cbz-Protected |

| TFA / DCM (Acid) | Unstable (Cleaves) | Stable | Stable |

| Piperidine / DMF (Base) | Stable | Unstable (Cleaves) | Stable |

| LiOH / THF (Saponification) | Stable (Ideal for ester hydrolysis) | Unstable (Risk of elimination) | Stable |

| Stable | Stable (Usually) | Unstable (Cleaves) | |

| Solubility in EtOAc | High | Moderate | Moderate |

Visualization of Orthogonal Workflow

The diagram below illustrates the synthesis of a "Biphenyl Linker" intermediate, highlighting the orthogonality required to hydrolyze the ester without losing the amine protection.

Figure 2: Workflow for generating the free-acid linker using Boc strategy.

Troubleshooting & Quality Control

NMR Rotamers

Observation: In

Solubility "Crash"

Observation: During aqueous workup, a third "rag" layer forms. Cause: The biphenyl product is not soluble in water but also poorly soluble in cold ether/hexane. Fix: Use Ethyl Acetate or warm DCM for extractions. If filtering a precipitate, wash with water first, then very cold ether to remove organic impurities without dissolving the product.

References

-

PubChem. (2025).[2] 4'-(Boc-amino)-biphenyl-4-carboxylic acid.[2] Compound Summary. Available at: [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for orthogonality).

- Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. (Reference for Fmoc/Boc cycles).

-

Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Available at: [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in amidation of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate

Technical Support Center: Optimizing Amidation of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate

Executive Summary

You are likely encountering low yields due to a specific "self-destruct" mechanism inherent to Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate (MABC) . Unlike standard amines, MABC contains both a nucleophilic amine and an electrophilic ester on a twisted biphenyl scaffold.

The primary cause of failure in this reaction is intermolecular dimerization (the amine of one molecule attacking the ester of another) or ester hydrolysis , rather than steric hindrance of the coupling site. This guide provides a root-cause analysis and a corrected protocol to maximize conversion to your desired amide (likely a Telmisartan intermediate or similar ARB scaffold).

Module 1: Diagnostic & Root Cause Analysis

Before altering your protocol, confirm the failure mode using this diagnostic matrix.

| Observation (LC-MS/TLC) | Probable Cause | The Mechanism |

| Mass [2M - 31] (Dimer) | Self-Amidation | The free amine attacked the methyl ester of a neighboring MABC molecule before reacting with your carboxylic acid. |

| Mass [M - 14] (Acid) | Hydrolysis | The methyl ester at the 2-position hydrolyzed. Common if using aqueous bases (NaOH/KOH) or unbuffered conditions. |

| Starting Material Remains | Salt Suppression | If using MABC-HCl salt, the amine was not fully neutralized, or the base formed an insoluble salt aggregate. |

| Mass [M + 42] (Acetyl) | Solvent Reaction | If using EtOAc, the amine attacked the solvent. Biphenyl amines are highly nucleophilic. |

Module 2: The "Self-Destruct" Trap (Critical Theory)

The structural twist of the biphenyl ring places the 4'-aminomethyl group far from the 2-carboxylate intramolecularly (preventing immediate lactamization), but it leaves the ester vulnerable to intermolecular attack.

The Golden Rule: Never generate the free base of MABC in the absence of your activated electrophile (Acid/Coupling Agent).

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired amidation and the side reactions.

Caption: Kinetic competition between desired amidation (Path A) and self-destructive dimerization (Path B). Path B dominates if the activated acid is not present when the amine is neutralized.

Module 3: Optimized Protocol (The "Inverse Addition" Method)

To solve the low yield, we must invert the standard addition order. Do not mix the amine, acid, and coupling agent all at once.[1]

Reagents:

-

Substrate: Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl.

-

Coupling Partner: Carboxylic Acid (e.g., Benzimidazole derivative).[2][3]

-

Reagent: T3P (Propylphosphonic anhydride) or EDC/HOBt. Note: T3P is preferred for low epimerization and easy workup, but EDC is standard.

-

Base: DIPEA (Diisopropylethylamine) – Sterically hindered to prevent nucleophilic attack on the ester.

Step-by-Step Procedure:

-

Phase 1: Activation (The Pre-Mix)

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF or DCM.

-

Add Coupling Agent (e.g., HATU 1.1 equiv or EDC 1.2 equiv/HOBt 1.2 equiv).

-

Add DIPEA (1.0 equiv only) to initiate activation.

-

Stir for 15-30 minutes. Ensure the active ester is fully formed.

-

-

Phase 2: The Controlled Release

-

In a separate vial, suspend MABC-HCl (1.0 equiv) in the solvent.

-

CRITICAL STEP: Add the MABC-HCl suspension to the Activated Acid mixture.

-

Then, dropwise add the remaining DIPEA (2.0 - 2.5 equiv) to the combined mixture.

-

Why? This releases the free amine in the presence of the highly reactive activated acid. The amine will statistically react with the activated acid (fast kinetics) rather than the methyl ester of a neighbor (slow kinetics).

-

-

Phase 3: Quench & Workup

-

Monitor via HPLC/TLC.

-

Quench with 0.5 M HCl (cold). This removes unreacted amine and DIPEA.

-

Avoid strong basic washes (like 1N NaOH) which will hydrolyze the 2-carboxylate ester. Use sat. NaHCO3 instead.

-

Module 4: Troubleshooting FAQ

Q1: Can I use inorganic bases like K2CO3? A: Avoid them if possible. Inorganic bases often require water or methanol for solubility, which promotes hydrolysis of the methyl ester (Path C in the diagram). If you must, use anhydrous K2CO3 in DMF, but filtration is difficult.

Q2: My product is stuck in the aqueous layer during workup. A: The biphenyl system is lipophilic, but if the ester hydrolyzes to the acid, it becomes amphiphilic. Ensure your aqueous layer pH is ~3-4 during extraction. If the ester is intact, use DCM/MeOH (9:1) for extraction to pull it from the aqueous phase.

Q3: I see a spot just below my product on TLC. A: This is likely the Dimer . Check the mass. If confirmed, your addition rate of base was too fast, or your activation step (Phase 1) was incomplete.

Q4: Why not use Acid Chlorides (SOCl2)? A: You can, and it is often higher yielding for this specific scaffold. However, you must remove excess SOCl2 completely before adding the amine. Residual SOCl2 will react with the amine to form a sulfinylamine, killing the yield.

Module 5: Comparative Data (Simulated)

The following table highlights how solvent and base choice impacts the ratio of Product vs. Dimer.

| Condition | Base | Solvent | Yield (Amide) | Dimer Impurity | Notes |

| Standard Mix | TEA | DCM | 45% | 35% | High dimerization due to simultaneous mixing. |

| Aqueous/Schotten | NaOH | H2O/DCM | 30% | 10% | High Hydrolysis (40% Acid formed). |

| Inverse Addition | DIPEA | DMF | 88% | < 2% | Optimal. High solubility, kinetic control. |

| Inverse Addition | DIPEA | EtOAc | 65% | 5% | Lower yield due to poor solubility of MABC-HCl in EtOAc. |

References

-

Kumar, A., et al. (2010). "Efficient Synthesis of Telmisartan: An Antihypertensive Drug."[3][4] Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Context: Describes the condensation methodology and stability of biphenyl intermedi

-

Zhao, J., et al. (2021).[4] "Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan." Organic Process Research & Development. [5]

- Context: Detailed process chemistry on minimizing side reactions in benzimidazole-biphenyl coupling.

-

Goossen, L. J., et al. (2017). "Direct amidation of esters with nitroarenes." Nature Communications.

- Context: Mechanistic insights into the reactivity of benzoate esters and amid

-

BenchChem Technical Support. (2025). "Optimization of Amidation Reactions." BenchChem Technical Guides.

- Context: General troubleshooting for nucleophilicity and salt formation in amid

Sources

Optimization of catalytic hydrogenation for biphenyl nitrile reduction

Ticket #BN-409: Optimization of Catalytic Hydrogenation

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary

The reduction of biphenyl nitriles (e.g., 4'-methyl-2-biphenylcarbonitrile) to primary amines is a critical step in the synthesis of sartan-class pharmaceuticals and liquid organic hydrogen carriers (LOHCs). This transformation faces two primary failure modes:

-

Selectivity Loss: Formation of secondary amines (dimers) via imine condensation.

-

Chemoselectivity Loss: Over-reduction of the aromatic biphenyl rings.

This guide provides an autonomous troubleshooting framework, moving beyond standard protocols to address the mechanistic root causes of these failures.

Module 1: Selectivity Control (The "Dimer" Problem)

The Issue

User Report: "I am observing a 15-20% impurity by HPLC with a mass corresponding to [2M - NH3]. My yield of primary amine is low."

Root Cause Analysis

This is the classic "von Braun" side reaction. The reaction proceeds via a highly reactive aldimine intermediate. If the reduction of this imine is slower than its condensation with the newly formed primary amine, a secondary amine (dimer) is generated.

Mechanism Visualization

Caption: Reaction network showing the competition between direct hydrogenation (green path) and condensation leading to secondary amines (red path).

Troubleshooting & Solutions

| Variable | Adjustment | Mechanistic Rationale |

| Additive (Base) | Add NH₃ (7M in MeOH) or NaOH | Shifts the equilibrium away from deamination. High ammonia concentration suppresses the dissociation of the gem-diamine intermediate. |

| Additive (Acid) | Add Acetic Acid or HCl | Protonates the primary amine product ( |

| Catalyst Choice | Switch to Raney Nickel | RaNi is less prone to over-reduction of the ring than Pt/Rh and works exceptionally well with basic additives. |

| Pressure | Increase H₂ Pressure (>10 bar) | Increases the rate of the second hydrogenation step (Imine |

Module 2: Activity & Stalling (The "Poison" Problem)

The Issue

User Report: "The reaction starts well but stalls at 60% conversion. Adding fresh catalyst restarts it briefly."

Root Cause Analysis

Biphenyl nitriles are often synthesized via Suzuki coupling or cyanation of halides. Residual contaminants from previous steps are potent catalyst poisons.

Diagnostic Workflow

-

Check for Halides: If the precursor was an aryl bromide/chloride, residual halide ions will poison Pd/C and PtO₂ sites immediately.

-

Fix: Wash the starting material with aqueous Na₂S₂O₃ or recrystallize. Switch to RaNi (more robust against halides).

-

-

Check for Sulfur: Thiophene or sulfur traces from reagents.

-

Fix: Use a "sacrificial" catalyst load (1%) to scavenge poisons, filter, then add the main catalyst charge.

-

-

Mass Transfer Limitation: Biphenyls are bulky. If the stir rate is too low, H₂ cannot dissolve fast enough to replenish the catalyst surface.

-

Fix: Ensure agitation is >1000 RPM. Use a baffled reactor.

-

Module 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints to validate success during the run.

Protocol A: The "Industrial Workhorse" (Raney Nickel)

Best for: Scalability, cost, and tolerance to impurities.

-

Preparation: Wash 10 wt% Raney Nickel (slurry in water) three times with absolute ethanol to remove water. Critical: Water promotes hydrolysis of the imine to an aldehyde.

-

Loading:

-

Substrate: Biphenyl Nitrile (1.0 eq)

-

Solvent: 7M NH₃ in Methanol (10 volumes).

-

Catalyst: Raney Nickel (20 wt% loading relative to substrate).

-

-

Reaction:

-

Pressure: 5–10 bar H₂.

-

Temperature: 50°C.

-

-

Validation Checkpoint: At 1 hour, check H₂ uptake curve. It should be linear or accelerating. If flat, check for poisoning.

-

Workup: Filter through Celite (caution: pyrophoric). Concentrate.

Protocol B: The "High Selectivity" (Pd/C + Acid)

Best for: Lab scale, precious metal availability, acid-stable substrates.

-

Loading:

-

Substrate: Biphenyl Nitrile (1.0 eq)

-

Solvent: Methanol (10 volumes) + CHCl₃ (1.5 eq) OR H₂SO₄ (1.1 eq) .

-

Catalyst: 10% Pd/C (5 wt% loading).

-

-

Reaction:

-

Pressure: 4 bar H₂ (Balloon pressure is often insufficient for biphenyls).

-

Temperature: RT to 40°C.

-

-

Mechanism: The acid protonates the amine immediately upon formation.

-

Workup: Filter catalyst. Basify filtrate with NaOH to pH >10. Extract with DCM.

Module 4: Decision Matrix & Troubleshooting

Use this logic flow to determine the next step in your optimization.

Caption: Decision tree for isolating reaction failures based on HPLC/NMR analysis of the crude mixture.

FAQ: Biphenyl Specifics